Ethyl 4-formylbenzoate
CAS No.: 6287-86-1
Cat. No.: VC20866810
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6287-86-1 |
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Molecular Formula | C10H10O3 |
Molecular Weight | 178.18 g/mol |
IUPAC Name | ethyl 4-formylbenzoate |
Standard InChI | InChI=1S/C10H10O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-7H,2H2,1H3 |
Standard InChI Key | BHYVHYPBRYOMGC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)C=O |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C=O |
Introduction
Chemical Identity and Structure
Ethyl 4-formylbenzoate (CAS No. 6287-86-1) is an organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol. Structurally, it consists of a benzene ring with an ethyl ester group and a formyl group at para positions. This arrangement of functional groups gives the compound its distinctive reactivity profile and synthetic utility .
The compound is also known by several synonyms including:
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NSC 12007
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Butafenacil Impurity 6
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p-Carbethoxybenzaldehyde
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p-(Ethoxycarbonyl)benzaldehyde
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Terephthaldehydic acid ethyl ester
Physical and Chemical Properties
Property | Value |
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Molecular Formula | C₁₀H₁₀O₃ |
Molecular Weight | 178.18 g/mol |
Melting Point | 138-140°C |
Boiling Point | 142°C (at 13 Torr) |
Density | 1.145±0.06 g/cm³ (Predicted) |
Storage Conditions | Under inert gas (nitrogen or argon) at 2-8°C |
FDA UNII | 5DS86BZT5W |
Physical State | Solid at room temperature |
These physical properties indicate that ethyl 4-formylbenzoate is a solid at room temperature with a relatively high melting point. The recommended storage conditions (under inert gas at low temperatures) suggest potential sensitivity to oxidation or degradation under ambient conditions .
Synthesis Methods
Synthesis of Related Derivatives
The synthesis of compounds structurally related to ethyl 4-formylbenzoate provides valuable insights into potential preparation methods. For instance, 2-oxo-2-(arylamino)ethyl 4-formylbenzoates were synthesized by reacting the potassium salt of p-formylbenzoic acid with 2-chloro-N-aryl-acetamides in DMF at reflux .
The general procedure involves:
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Formation of the potassium salt of p-formylbenzoic acid by reacting p-formylbenzoic acid with potassium hydroxide in ethanol
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Evaporation of ethanol and dissolution of the potassium salt in DMF
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Addition of the appropriate chloro-compound and heating the reaction mixture
This synthetic approach demonstrates the versatility of p-formylbenzoic acid as a key intermediate in the synthesis of ethyl 4-formylbenzoate and its derivatives.
Chemical Reactivity
Functional Group Reactivity
Ethyl 4-formylbenzoate contains two reactive functional groups:
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Ester Group: Capable of undergoing hydrolysis, transesterification, reduction, and amidation reactions.
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Formyl Group: Highly reactive toward nucleophiles, capable of undergoing oxidation, reduction, and various condensation reactions.
The presence of both groups in the same molecule, particularly in a para arrangement, creates unique reactivity patterns that make this compound valuable in organic synthesis.
Spectroscopic Characterization
The structural characterization of ethyl 4-formylbenzoate and its derivatives can be performed using various spectroscopic techniques. For instance, in derivatives of this compound:
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IR Spectroscopy: Shows characteristic bands for carbonyl groups (ester and aldehyde) typically in the range of 1700-1750 cm⁻¹
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¹H NMR Spectroscopy: The formyl proton appears as a singlet at around 10.10 ppm, while the -OCH₂- protons of the ethyl ester group appear at approximately 4.95 ppm
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structure
Applications in Organic Synthesis
Synthesis of Heterocyclic Compounds
One of the most significant applications of ethyl 4-formylbenzoate is in the synthesis of heterocyclic compounds with potential biological activities. The formyl group serves as a key reactive center for various condensation reactions.
For example, derivatives of ethyl 4-formylbenzoate have been used in multi-component reactions to synthesize complex heterocyclic systems such as:
Table 2: Heterocyclic Compounds Synthesized from Ethyl 4-formylbenzoate Derivatives
Reaction Components | Product Type | Reaction Conditions | Yield |
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2-oxo-2-(arylamino)ethyl 4-formylbenzoate, malononitrile, pyrazolone | Pyrano[2,3-c]pyrazole derivatives | Ethanol at reflux, pyridine catalyst | 70-85% |
2-oxo-2-(arylamino)ethyl 4-formylbenzoate, malononitrile, 4-hydroxy-2H-chromen-2-one | Pyrano[3,2-c]chromene derivatives | Pyridine at reflux | 85-95% |
These multi-component reactions demonstrate the versatility of ethyl 4-formylbenzoate derivatives in constructing complex molecular architectures efficiently .
Synthesis of Biologically Active Compounds
The ability of ethyl 4-formylbenzoate to participate in diverse reactions makes it valuable for the synthesis of compounds with potential biological activities. The heterocyclic systems derived from this compound often exhibit pharmacological properties, including:
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Pyrano[2,3-c]pyrazole derivatives: These compounds have been investigated for various biological activities including antimicrobial, anti-inflammatory, and anticancer properties
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Pyrano[3,2-c]chromene derivatives: Known for their potential as antimicrobial and antitumor agents
Structure-Reactivity Relationships
Electronic Effects
The electronic properties of ethyl 4-formylbenzoate significantly influence its reactivity:
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The ester group (electron-withdrawing) enhances the electrophilicity of the formyl carbon, making it more reactive toward nucleophiles
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The para arrangement of the functional groups allows for electronic communication across the benzene ring, influencing reactivity patterns
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The combined electron-withdrawing effect of both groups makes the aromatic ring electron-deficient, affecting its participation in electrophilic aromatic substitution reactions
Conformational Analysis
The conformation of ethyl 4-formylbenzoate plays a role in its reactivity and properties:
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The ester group typically adopts a planar conformation with respect to the aromatic ring, maximizing conjugation
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The formyl group also prefers a conformation where its π-orbitals can align with those of the aromatic ring
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These conformational preferences influence intermolecular interactions and crystal packing, affecting physical properties like melting point
Research Applications
Current research involving ethyl 4-formylbenzoate focuses primarily on its utility as a synthetic intermediate. The compound's reactivity profile makes it particularly valuable in:
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Development of new synthetic methodologies for heterocyclic compounds
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Design and synthesis of potential pharmaceutical agents
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Structure-activity relationship studies of bioactive compounds
Research by Hammad et al. (2023) demonstrated the utility of ethyl 4-formylbenzoate derivatives in synthesizing novel heterocyclic compounds with potential biological activities. They successfully employed these derivatives in multi-component reactions to create complex molecular architectures with high efficiency .
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